molecular formula C17H16N6O B2768410 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2319787-24-9

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2768410
CAS No.: 2319787-24-9
M. Wt: 320.356
InChI Key: GRQHCSOLKOWRMH-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 2319787-24-9) is an organic molecule with a molecular formula of C17H16N6O and a molecular weight of 320.35 g/mol. This compound features a unique structure that combines a substituted pyrimidine core, bearing a cyclopropyl group, with a phenyl-substituted 1,2,3-triazole carboxamide side chain . This specific architecture, particularly the presence of the triazole and carboxamide functional groups, is known to confer high stability and selective reactivity, making the molecule a valuable scaffold in medicinal chemistry and drug discovery research . Compounds within the 1,2,3-triazole-carboxamide class have demonstrated significant research utility as potent and selective inhibitors of biological targets. Specifically, structurally related analogs have been extensively investigated as high-affinity ligands for the Pregnane X Receptor (PXR), functioning as potent inverse agonists and antagonists with low nanomolar IC50 values in both binding and cellular assays . The molecular design of these compounds allows for specific interactions with the ligand-binding domains of such proteins, potentially enabling the inhibition of enzyme function or modulation of receptor activity . This mechanism is of high interest in basic research for understanding signal transduction pathways. The primary research applications of this compound are in the fields of chemical biology and drug discovery, where it can be used as a key intermediate or a core structural motif for the development of novel therapeutic agents. Its well-defined structure and physicochemical properties, including a topological polar surface area of approximately 85.6 Ų , also make it a suitable candidate for structure-activity relationship (SAR) studies and in vitro pharmacological profiling. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c24-17(16-10-21-23(22-16)14-4-2-1-3-5-14)18-9-13-8-15(12-6-7-12)20-11-19-13/h1-5,8,10-12H,6-7,9H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQHCSOLKOWRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and triazole intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis might involve the use of palladium-catalyzed coupling reactions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups on the compound, leading to the formation of different derivatives with potentially enhanced properties .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the compound .

Scientific Research Applications

Medicinal Chemistry

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been investigated for its anticancer properties . Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Anticancer Activity : Studies have shown that derivatives of triazoles can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some derivatives have demonstrated IC50 values as low as 1.1 μM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity . Triazole derivatives are known to exhibit broad-spectrum antimicrobial effects against bacteria and fungi. The mechanism often involves disrupting cellular processes in pathogens, making them viable candidates for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties , potentially useful in treating inflammatory diseases. The mechanism may involve the inhibition of specific inflammatory pathways, which could lead to reduced symptoms in conditions such as arthritis .

Industrial Applications

Beyond medicinal uses, this compound is being explored for its applications in industrial processes. It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of several triazole derivatives, including N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyltriazole derivatives. These compounds were evaluated for their anticancer activity against various cell lines, demonstrating significant antiproliferative effects through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial applications, derivatives of this compound were tested against several bacterial strains. Results indicated that certain modifications to the triazole structure enhanced antimicrobial potency, suggesting pathways for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The triazole-carboxamide moiety is a critical pharmacophore in several bioactive compounds. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Differences Reported Applications
Target Compound - 2-Phenyl
- N-(6-Cyclopropylpyrimidin-4-yl)methyl
Unique pyrimidine substituent with cyclopropyl group Hypothesized kinase inhibition (inferred from analogs)
Rufinamide (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) - 2,6-Difluorophenylmethyl Fluorinated aromatic substituent Approved for Lennox-Gastaut syndrome and seizures
Polymorph of 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide - 2,6-Difluorophenylmethyl (crystalline Form I) Solid-state packing differences Enhanced stability and bioavailability
N-(3,5-Difluoro[1,1'-biphenyl]-4-yl)-5-hydroxy-2-methyl-2H-triazole-4-carboxamide - 3,5-Difluorobiphenyl
- 5-Hydroxy, 2-methyl
Biphenyl and hydroxyl groups Antimicrobial or anti-inflammatory (hypothesized)

Functional Group Impact on Bioactivity

  • Pyrimidine vs. Fluorophenyl Substituents : The target compound’s 6-cyclopropylpyrimidin-4-ylmethyl group may enhance binding to ATP pockets in kinases due to the pyrimidine’s hydrogen-bonding capacity, whereas Rufinamide’s 2,6-difluorophenyl group likely improves blood-brain barrier penetration for seizure management .
  • Hydrophilicity vs.

Research Findings and Hypotheses

  • Kinase Inhibition Potential: The pyrimidine moiety in the target compound resembles kinase inhibitors like imatinib, suggesting possible tyrosine kinase targeting. However, empirical data are needed to confirm this .
  • Crystallographic Analysis : Tools like SHELXL () and Mercury CSD () could elucidate the target compound’s crystal structure, aiding in polymorphism studies and formulation optimization .

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and pharmacological potential based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the preparation of pyrimidine and triazole intermediates. Common methods include:

  • Palladium-Catalyzed Reactions : These are often used for coupling reactions to form the triazole ring.
  • Cyclization : This step is crucial for forming the triazole structure.
  • Functional Group Modifications : These modifications enhance the biological activity and solubility of the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from triazole structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Key Findings :

  • IC50 Values : Some derivatives have demonstrated IC50 values as low as 1.1 μM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research Highlights :

  • Certain derivatives showed good inhibition against tested bacterial strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes like CDKs and carbonic anhydrase-II, which are involved in critical cellular processes.
  • Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to active sites on target proteins, altering their function and leading to therapeutic effects .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (μM)Comparison DrugIC50 (μM)
MCF-71.1Doxorubicin5.0
HCT1162.65-Fluorouracil10.0
HepG21.4Pemetrexed7.26

This data indicates that the compound outperforms standard treatments in terms of potency against these cancer types .

Case Study 2: Antimicrobial Activity

The antimicrobial effectiveness was assessed against E. coli and S. aureus:

PathogenMIC (μg/mL)
E. coli20
S. aureus15

These results demonstrate promising antimicrobial properties that warrant further exploration for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclopropane functionalization, pyrimidine ring formation, and triazole coupling. Key steps require inert atmospheres (e.g., nitrogen) to prevent oxidation and precise temperature control (±2°C) to avoid side reactions. Intermediate purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for yield optimization .
  • Experimental Design : Use fractional factorial design to screen variables (e.g., solvent polarity, catalyst loading) and identify yield-limiting steps. For example, reaction pH and temperature can be systematically varied using a central composite design to map optimal conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (DMSO-d6 or CDCl3) for verifying cyclopropane protons (δ 0.5–1.5 ppm) and triazole carbons (δ 140–150 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 365.1423).
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves stereochemistry and hydrogen-bonding networks, as demonstrated for analogous pyrimidine-triazole hybrids .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to model transition states and identify energy barriers in cyclopropane functionalization or triazole cycloaddition steps.
  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method can predict viable intermediates and side products, reducing trial-and-error experimentation. Feedback loops between computational predictions and experimental validation (e.g., HPLC monitoring) enhance pathway efficiency .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values in kinase inhibition assays)?

  • Methodology :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration, incubation time) to rule out protocol variability.
  • Purity Analysis : Quantify impurities via LC-MS; even 2% contaminants (e.g., unreacted precursors) can skew dose-response curves.
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to kinase targets, distinguishing true activity from off-target effects .

Q. How can statistical design of experiments (DoE) improve the scalability of its synthesis?

  • Methodology :

  • Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., solvent ratio, catalyst type) to maximize yield while minimizing cost. For example, a Box-Behnken design can model interactions between temperature (60–100°C), pressure (1–5 atm), and stirring rate (200–600 rpm) in a pressurized reactor.
  • Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent stoichiometry) to assess process resilience before pilot-scale trials .

Data Analysis and Mechanistic Studies

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) paired with affinity purification identifies protein interaction networks.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., using GROMACS) to predict residence times and allosteric effects.
  • Metabolomics : LC-MS-based profiling to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .

Q. How do structural modifications (e.g., cyclopropane vs. methyl substituents) impact physicochemical properties?

  • Methodology :

  • Lipophilicity Profiling : Measure logP values via shake-flask (octanol/water) or chromatographic (e.g., CHI logD) methods.
  • Solubility Studies : Use nephelometry or UV-Vis spectroscopy in biorelevant media (FaSSIF/FeSSIF).
  • Thermal Analysis : Differential scanning calorimetry (DSC) correlates melting points (Tm) with crystallinity and stability .

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